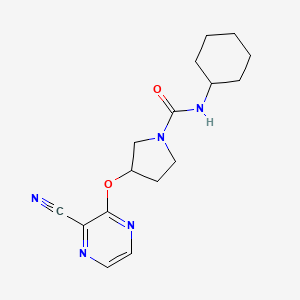

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-cyanopyrazin-2-yl)oxy-N-cyclohexylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c17-10-14-15(19-8-7-18-14)23-13-6-9-21(11-13)16(22)20-12-4-2-1-3-5-12/h7-8,12-13H,1-6,9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWMWLKAVCYQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazine moiety, and the final coupling to form the carboxamide. Common synthetic routes include:

Cyclization Reactions: The formation of the pyrrolidine ring can be achieved through cyclization of appropriate precursors under basic conditions.

Nucleophilic Substitution:

Amidation: The final step involves the coupling of the pyrazine derivative with a cyclohexylamine derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or pyrrolidine rings.

Scientific Research Applications

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrazine derivatives, such as:

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide analogs: These compounds have similar structures but with different substituents on the pyrazine or pyrrolidine rings.

Pyrrolopyrazine derivatives: These compounds share the pyrrolidine and pyrazine rings but may have different functional groups or additional rings.

Uniqueness

The uniqueness of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of modification, making it a versatile scaffold for drug development and other applications.

Biological Activity

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolidine ring, a cyanopyrazine moiety, and a cyclohexyl group. The molecular formula is CHNO, and its molecular weight is approximately 273.34 g/mol.

Biological Activity Overview

The biological activity of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide has been explored in various studies, indicating its potential as a therapeutic agent.

Pharmacological Effects

- Antitumor Activity : Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Preliminary studies suggest that the compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to disrupt bacterial cell membranes.

- Neuroprotective Effects : There is emerging evidence that 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced cell proliferation rates in cancer cells.

Case Studies

Several case studies highlight the efficacy of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide:

-

Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that doses ranging from 10 to 50 µM resulted in significant reductions in cell viability after 48 hours of treatment.

Cell Line IC50 (µM) MCF-7 (Breast) 25 A549 (Lung) 30 HeLa (Cervical) 20 - Antimicrobial Activity Assessment : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Q & A

Q. What are the key synthetic routes for synthesizing 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide?

The synthesis of pyrrolidine carboxamide derivatives typically involves multi-step reactions:

- Nucleophilic substitution : Reacting a cyanopyrazinyl ether precursor with a pyrrolidine intermediate under controlled pH and temperature (e.g., 60–80°C in DMF) to form the ether linkage .

- Carboxamide formation : Coupling the pyrrolidine intermediate with cyclohexylamine via a condensation reaction, often using coupling agents like EDCI or HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- FT-IR for functional group analysis (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and stability .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., Bradford assay for protein quantification ) to test activity against kinases or proteases .

- Cell viability assays : MTT or ATP-luminescence assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

Advanced Research Questions

Q. How can structural modifications optimize target binding affinity?

- Substituent analysis : Replace the cyanopyrazinyl group with halogenated pyridines (e.g., 3-chloropyridin-4-yl) to enhance hydrophobic interactions with target pockets .

- Scaffold hopping : Test piperidine or morpholine analogs to improve solubility and reduce steric hindrance .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., EGFR or PARP) .

Q. How should researchers resolve contradictions in biological activity data?

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .

- Off-target profiling : Screen against unrelated enzymes (e.g., CYP450 isoforms) to rule out non-specific effects .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. What strategies are effective for studying its mechanism of action?

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified targets (e.g., kinases) .

- RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to identify pathways affected .

- Knockout models : CRISPR-Cas9-engineered cell lines to validate target dependency .

Q. How can researchers design SAR studies for this compound?

- Analog libraries : Synthesize derivatives with variations in:

- Cyclohexyl group : Replace with bicyclic or aromatic rings to modulate lipophilicity .

- Cyanopyrazine : Test electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) substituents .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features with bioactivity .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : MRM mode with deuterated internal standards for plasma/brain homogenate analysis .

- Sample preparation : Solid-phase extraction (C18 cartridges) to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.